molecular formula C21H25F3N6O B5501932 4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine

4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine

Cat. No. B5501932
M. Wt: 434.5 g/mol
InChI Key: FTLDUTUXSOVGDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazinopyrimidine compounds involves complex reactions, including nucleophilic attack of corresponding trichloropyrimidine by amines to produce a series of compounds with varying properties. For example, Mattioda et al. (1975) synthesized a series of 22 new 4-piperazinopyrimidines bearing a methylthio substituent, highlighting the intricate steps involved in the synthesis of such compounds (Mattioda et al., 1975).

Molecular Structure Analysis

The molecular structure of closely related compounds has been determined through various techniques, including X-ray analysis. Özbey et al. (1998) described the crystal and molecular structure of a related compound, showcasing the importance of structural analysis in understanding the compound's potential interactions and activity (Özbey et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving piperazine-linked pyrimidines demonstrate the compound's versatility and potential for generating new pharmacologically active derivatives. For instance, Mekky et al. (2021) reported efficient procedures for synthesizing new piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) (Mekky et al., 2021).

Scientific Research Applications

Synthesis and Characterization

The synthesis of novel heterocyclic compounds, including those derived from 4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine, has been a subject of considerable interest in the field of organic chemistry. These compounds have been synthesized through various chemical reactions, involving key steps such as nucleophilic substitution reactions and the formation of complex fused heterocycles. The structural elucidation of these compounds is typically achieved using spectral analysis, including IR, NMR, and MS techniques, which are crucial for confirming their molecular structures (Bararjanian et al., 2010).

Potential Applications in Scientific Research

The derivatives of this compound have been investigated for their potential applications in various fields of scientific research. These include:

  • Anticancer Research : Some derivatives have shown promise in anticancer research, exhibiting moderate to strong antitumor activities against various cancer cell lines. This includes research on compounds that have shown potential inhibitory effects on tumor growth, leading to further investigation into their mechanism of action and potential therapeutic applications (Li et al., 2020).

  • Antimicrobial Studies : The antimicrobial properties of certain derivatives have also been explored, with some compounds exhibiting promising antibacterial and antifungal activities. This research contributes to the search for new antimicrobial agents that could be effective against resistant strains of bacteria and fungi (Vidule, 2011).

  • Chemical Synthesis and Drug Development : The compound and its derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, which are of significant interest in drug development. This includes the synthesis of novel compounds with potential therapeutic applications, exploring their biological activities, and optimizing their pharmacological properties.

  • Biological Studies and Mechanistic Insights : Beyond their potential therapeutic applications, these compounds are also used in biological studies to gain insights into cellular processes and disease mechanisms. This includes studies on their effects on cell proliferation, apoptosis, and other cellular pathways relevant to cancer and other diseases.

Safety and Hazards

The related compound “4-(4-Methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine” is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N6O/c1-27-6-8-28(9-7-27)18-14-19(26-15-25-18)29-10-12-30(13-11-29)20(31)16-4-2-3-5-17(16)21(22,23)24/h2-5,14-15H,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLDUTUXSOVGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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